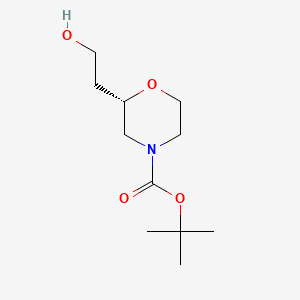

(S)-N-Boc-2-(2-hydroxyethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDVZUAUPOAVLM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657765 | |

| Record name | tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257856-15-7 | |

| Record name | tert-Butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-N-Boc-2-(2-hydroxyethyl)morpholine chemical properties

An In-depth Technical Guide to (S)-N-Boc-2-(2-hydroxyethyl)morpholine: Chemical Properties and Significance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on this compound. Detailed experimental protocols for its synthesis and specific data on its biological activity or involvement in signaling pathways are not extensively reported in the public domain. The information provided herein is intended for research and informational purposes.

Introduction

This compound is a chiral heterocyclic compound featuring a morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[1][2][3] The N-Boc protecting group makes this molecule a valuable chiral building block for the asymmetric synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4] This guide provides a summary of the known chemical properties and general applications of this compound.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following tables summarize available data for the molecule and its corresponding racemate where specified.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (S)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate |

| CAS Number | 1257856-15-7[5] |

| Molecular Formula | C₁₁H₂₁NO₄[5][6] |

| Molecular Weight | 231.29 g/mol [5][6] |

| Canonical SMILES | C[C@@]1(OCCN(C1)C(=O)OC(C)(C)C)CCO |

| InChI Key | VUDVZUAUPOAVLM-UHFFFAOYSA-N[6] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Colorless to light yellow liquid[5] | Data for the (S)-enantiomer. |

| Storage Temperature | 2-8°C[5] | Data for the (S)-enantiomer. |

| Boiling Point | 336°C | Data for the racemic mixture (CAS 913642-78-1). |

| Density | 1.097 g/cm³ | Data for the racemic mixture (CAS 913642-78-1). |

| Flash Point | 157°C | Data for the racemic mixture (CAS 913642-78-1). |

Synthesis and Characterization

General Synthetic Approach

Caption: A potential synthetic workflow for this compound.

Analytical Characterization

The structural confirmation of this compound typically relies on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. While specific spectral data is not available in tabulated form, spectra for this compound can be found in chemical databases.[8]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the final product.

Safety and Handling

The racemic mixture of N-Boc-2-(2-hydroxyethyl)morpholine is associated with the following hazards.[6] It is recommended to handle the (S)-enantiomer with similar precautions.

Table 3: GHS Hazard Information (for Racemic Mixture)

| Hazard Class | GHS Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Role in Drug Discovery and Development

The morpholine moiety is a key structural feature in numerous approved drugs and clinical candidates. Its incorporation is a common strategy to optimize the properties of a lead compound.

Contributions of the Morpholine Scaffold:

-

Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.[1][2]

-

Enhanced Receptor Binding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, leading to stronger interactions with biological targets.[3]

-

Scaffold for Chemical Diversity: The morpholine ring provides a rigid scaffold from which various functional groups can be appended, allowing for the exploration of chemical space around a pharmacophore.[1]

The "this compound" molecule, with its specific stereochemistry and protected amine, serves as a valuable starting material for introducing this beneficial scaffold in a stereocontrolled manner.

Caption: Contribution of the morpholine scaffold to drug-like properties.

Conclusion

This compound is a significant chiral building block for organic synthesis, particularly in the field of medicinal chemistry. While detailed public data on this specific molecule is sparse, the well-established importance of the morpholine scaffold in drug design underscores its utility. Its defined stereochemistry and functional handles make it a valuable tool for researchers and scientists aiming to synthesize novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Further research into the applications and biological activities of derivatives of this compound is warranted.

References

- 1. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(2-Hydroxyethyl)-morpholine N-oxide | C6H13NO3 | CID 130392110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 1257856-15-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (S)-N-Boc-2-(2-hydroxyethyl)morpholine (CAS: 1257856-15-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Boc-2-(2-hydroxyethyl)morpholine is a chiral synthetic building block of significant interest in medicinal chemistry. The morpholine scaffold is a well-established privileged structure in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates, particularly in the development of central nervous system (CNS) therapies.[1][2] The presence of the N-Boc protecting group allows for controlled, sequential chemical modifications, while the chiral hydroxyethyl side chain offers a key point for further functionalization or interaction with biological targets. This document provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a proposed synthesis protocol, and a discussion of its potential applications in drug development based on the known roles of the morpholine moiety.

Chemical and Physical Properties

This compound, also known as tert-butyl (S)-2-(2-hydroxyethyl)morpholine-4-carboxylate, is a colorless to light yellow liquid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1257856-15-7 | [3] |

| Molecular Formula | C₁₁H₂₁NO₄ | |

| Molecular Weight | 231.29 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8°C, sealed in a dry environment | |

| IUPAC Name | tert-butyl (2S)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Synonyms | (S)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | [3] |

Synthesis and Purification

Proposed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Reaction Scheme:

A potential synthetic approach involves the cyclization of a chiral amino alcohol precursor followed by N-Boc protection.

Materials:

-

A suitable chiral starting material, such as (S)-2-(2-aminoethoxy)ethan-1-ol or a related precursor.

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

An appropriate solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

N-Boc Protection: To a solution of the chiral amino alcohol precursor in the chosen solvent, add triethylamine.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Cyclization (if necessary): Depending on the starting material, a subsequent cyclization step may be required to form the morpholine ring. This can often be achieved under basic or acidic conditions, depending on the specific substrate.

Proposed Experimental Protocol: Purification

Objective: To purify the synthesized this compound.

Method:

-

Column Chromatography: The crude product can be purified by flash column chromatography on silica gel.

-

Solvent System: A gradient of ethyl acetate in hexanes is a common solvent system for the purification of moderately polar compounds like N-Boc protected amines. The exact ratio will need to be determined by TLC analysis.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Role in Drug Discovery and Development

The morpholine ring is a key structural motif in a variety of approved drugs and clinical candidates.[9][10][11] Its presence can influence several key drug-like properties:

-

Improved Physicochemical Properties: The morpholine moiety often enhances aqueous solubility and can modulate lipophilicity, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[10]

-

Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

-

Blood-Brain Barrier Permeability: Morpholine-containing compounds have shown promise in CNS drug discovery due to their ability to cross the blood-brain barrier.[10][11]

-

Scaffold for Diverse Interactions: The morpholine ring can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be tuned for specific interactions.[9]

This compound, with its defined stereochemistry and functional handles, is a valuable building block for introducing the beneficial morpholine scaffold into novel drug candidates. The hydroxyethyl side chain provides a site for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas

Given the prevalence of the morpholine scaffold in CNS-active compounds, potential therapeutic areas for derivatives of this compound could include:

Visualization of Conceptual Workflows

The following diagrams illustrate conceptual workflows relevant to the use of this compound in a drug discovery context.

Caption: A conceptual workflow for the synthesis of the target compound.

Caption: Logic flow for utilizing the compound in drug discovery.

Conclusion

This compound is a valuable chiral building block for medicinal chemistry and drug development. Its inherent structural features, including the privileged morpholine scaffold and orthogonally protected functional groups, make it an attractive starting material for the synthesis of novel therapeutic agents. While specific biological data for this compound is not yet widely published, the extensive body of literature on morpholine-containing drugs suggests its potential for application in a range of therapeutic areas, particularly for diseases of the central nervous system. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. CA1055938A - Morpholinone derivatives and their production - Google Patents [patents.google.com]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate [cymitquimica.com]

- 4. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

(S)-N-Boc-2-(2-hydroxyethyl)morpholine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on the physicochemical properties of (S)-N-Boc-2-(2-hydroxyethyl)morpholine, a key chiral building block used in pharmaceutical and chemical research.

Core Molecular Data

This compound, systematically named (S)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, is a derivative of morpholine. The inclusion of a Boc protecting group and a hydroxyethyl functional group makes it a versatile intermediate in the synthesis of complex organic molecules. The definitive molecular formula and weight are crucial for stoichiometric calculations in synthetic protocols and for analytical characterization.

The key quantitative data for this compound are summarized in the table below.

| Property | Data |

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

Table 1: Core Molecular Properties of this compound.[1][2][3]

Experimental Characterization Workflow

The identity, purity, and stereochemistry of this compound are typically confirmed through a standard set of analytical experiments. The logical workflow for this characterization process is outlined below. This process ensures that the material meets the required specifications for use in further research and development.

2.1. Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The resulting spectra are compared against reference data to confirm the connectivity of atoms and the presence of key functional groups (Boc, hydroxyl, morpholine ring).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which serves to verify the elemental composition derived from the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound. For chiral molecules like this, a chiral HPLC method is often necessary to confirm enantiomeric excess.

-

Polarimetry: The specific optical rotation is measured to confirm the absolute stereochemistry of the (S)-enantiomer.

The following diagram illustrates the logical flow of these characterization steps.

Caption: Logical workflow for compound verification.

References

Spectroscopic Data of (S)-N-Boc-2-(2-hydroxyethyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-N-Boc-2-(2-hydroxyethyl)morpholine, a key intermediate in various synthetic applications. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents the information in a structured format for ease of reference by researchers and professionals in drug development.

Molecular Structure and Properties

-

Compound Name: (S)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

-

Synonyms: this compound

-

CAS Number: 1257856-15-7[1]

-

Molecular Formula: C₁₁H₂₁NO₄[1]

-

Molecular Weight: 231.29 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

NMR Spectroscopy

-

¹H NMR (Proton NMR): While specific peak assignments and coupling constants require experimental data, a proton NMR spectrum is available for this compound[2]. The expected regions for the proton signals are outlined in Table 1.

Table 1: Expected ¹H NMR Spectral Data

Protons Chemical Shift (δ, ppm) Range Multiplicity Integration -C(CH₃)₃ (Boc group) 1.4 - 1.5 Singlet 9H -CH₂-OH (ethyl side chain) 1.6 - 1.9 Multiplet 2H Morpholine ring protons 2.5 - 4.0 Multiplets 7H -CH₂-OH (ethyl side chain) 3.6 - 3.8 Multiplet 2H | -OH | Broad Singlet | 1H |

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are presented in Table 2.

Table 2: Expected ¹³C NMR Spectral Data

Carbon Chemical Shift (δ, ppm) Range -C(CH₃)₃ (Boc group) 28.0 - 29.0 Morpholine ring carbons 40.0 - 75.0 -CH₂-CH₂-OH (ethyl side chain) 35.0 - 40.0 -CH₂-OH (ethyl side chain) 58.0 - 62.0 -C(CH₃)₃ (Boc group) 79.0 - 81.0 | -C=O (Boc group) | 154.0 - 156.0 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z |

|---|---|---|

| Electrospray Ionization (ESI) | Positive | [M+H]⁺: 232.15 |

| | | [M+Na]⁺: 254.13 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[3] For ¹³C NMR, a sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry (LC-MS) Protocol

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system coupled with an Electrospray Ionization (ESI) mass spectrometer is typically used.[4][5]

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is suitable for this type of compound.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.

-

Gradient: A typical gradient would be to start with a low percentage of Solvent B and gradually increase it over the course of the run.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: ESI in positive ion mode is generally used for amine-containing compounds.

-

Scan Range: The mass spectrometer should be set to scan a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).

-

-

Sample Preparation and Injection:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject a small volume (e.g., 5-10 µL) of the sample into the LC-MS system.

-

-

Data Analysis: The resulting data will show the retention time of the compound and its mass spectrum, which can be analyzed to confirm the molecular weight.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

- 1. This compound CAS#: 1257856-15-7 [m.chemicalbook.com]

- 2. This compound(1257856-15-7) 1H NMR spectrum [chemicalbook.com]

- 3. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

(S)-N-Boc-2-(2-hydroxyethyl)morpholine: A Chiral Scaffold for Drug Discovery

(S)-N-Boc-2-(2-hydroxyethyl)morpholine is a valuable chiral building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of complex, biologically active molecules. Its rigid morpholine core, combined with the stereodefined hydroxyethyl side chain and the versatile Boc protecting group, makes it an attractive starting material for creating novel therapeutics with high stereochemical purity. This technical guide provides an in-depth overview of its synthesis, properties, and applications, supported by experimental protocols and data.

Physicochemical Properties

| Property | Value |

| CAS Number | 1257856-15-7 |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. While various strategies for the synthesis of chiral morpholine derivatives exist, a common approach involves the construction of the morpholine ring from a chiral amino alcohol precursor followed by N-protection.

Illustrative Synthetic Pathway

A plausible synthetic route starts from a suitable chiral starting material, such as a protected (S)-amino alcohol, which undergoes a series of reactions to form the morpholine ring and introduce the hydroxyethyl side chain. The final step typically involves the protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Caption: General synthetic workflow for this compound.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound with comprehensive quantitative data is not readily found in the searched literature, a general procedure can be adapted from the synthesis of related chiral morpholine derivatives. The following represents a generalized protocol that would require optimization for this specific target molecule.

General Protocol for the Synthesis of Chiral N-Boc-2-substituted Morpholines

This protocol is based on general methods for the synthesis of chiral morpholines from amino alcohols.

Materials:

-

Chiral (S)-amino alcohol precursor

-

A suitable dielectrophile for ring formation (e.g., a bis-haloalkane or an activated diol)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., CH₃CN, DMF)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Catalyst (if required)

Procedure:

-

Ring Formation: The chiral (S)-amino alcohol precursor is reacted with a suitable dielectrophile in the presence of a base to facilitate the intramolecular cyclization, forming the morpholine ring. The reaction is typically carried out in an appropriate solvent at elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the crude chiral morpholine derivative. Purification is typically achieved by column chromatography.

-

N-Boc Protection: The purified chiral morpholine is dissolved in a suitable solvent (e.g., dichloromethane). Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) are added, and the reaction is stirred at room temperature until completion.

-

Final Work-up and Purification: The reaction mixture is washed, dried, and the solvent is evaporated. The final product, this compound, is purified by column chromatography or recrystallization.

Quantitative Data (Illustrative):

| Step | Reaction | Typical Yield (%) | Typical Enantiomeric Excess (%) |

| 1 | Morpholine Ring Formation | 60-80 | >98 |

| 2 | N-Boc Protection | >95 | >98 |

Note: These values are illustrative and would need to be determined experimentally for the specific synthesis of this compound.

Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The chiral nature of this compound allows for stereospecific interactions with biological targets, which is critical for drug efficacy and reducing off-target effects.

This building block is particularly useful in the synthesis of analogs of bioactive molecules where the morpholine ring and the stereocenter at the 2-position are key pharmacophoric elements. For instance, it can serve as a crucial intermediate in the synthesis of novel norepinephrine reuptake inhibitors (NRIs) and other central nervous system (CNS) active agents.

Example Application: Synthesis of Reboxetine Analogs

This compound is a valuable precursor for the synthesis of analogs of Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression. The synthesis of these analogs often involves the modification of the hydroxyethyl side chain and subsequent deprotection and functionalization of the morpholine nitrogen.

Caption: Synthetic workflow for Reboxetine analogs.

The development and utilization of chiral building blocks like this compound are pivotal for the advancement of modern drug discovery, enabling the efficient and stereocontrolled synthesis of next-generation therapeutics.

(S)-N-Boc-2-(2-hydroxyethyl)morpholine: A Versatile Scaffold for the Development of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. Its unique structure, featuring both a secondary amine and an ether linkage, allows for a desirable balance of hydrophilicity and lipophilicity, which can enhance solubility, cell permeability, and metabolic stability. The chiral building block, (S)-N-Boc-2-(2-hydroxyethyl)morpholine, offers a versatile platform for the synthesis of diverse compound libraries with potential therapeutic applications in oncology, inflammation, and neuroscience. This technical guide provides a comprehensive overview of the synthetic utility of this scaffold, quantitative data on derived bioactive molecules, detailed experimental protocols, and insights into the signaling pathways they modulate.

Data Presentation: Bioactivity of Morpholine-Based Compounds

The following tables summarize the quantitative biological activity of various compounds synthesized from morpholine-based scaffolds, including those structurally related to this compound. This data highlights the potential of this core structure in developing potent inhibitors for various biological targets.

Table 1: Anticancer Activity of Morpholine Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| 3c | HepG2 | 11.42 | [1] |

| 3d | HepG2 | 8.50 | [1] |

| 3e | HepG2 | 12.76 | [1] |

| 8 | A-549 | 2.78 ± 0.86 | [2] |

| 4e | A-549 | 5.37 ± 0.95 | [2] |

| 7b | A-549 | 5.70 ± 0.91 | [2] |

| 7b | HepG2 | 3.54 ± 1.11 | [2] |

| 5h | HT-29 | 0.049 ± 0.002 (VEGFR-2) | [3] |

| 5j | HT-29 | 0.098 ± 0.011 (VEGFR-2) | [3] |

| 5c | HT-29 | 0.915 ± 0.027 (VEGFR-2) | [3] |

| 8b | MCF-7 | 7.0 ± 0.7 | [4] |

| 8f | MCF-7 | 8.6 ± 1.8 | [4] |

Note: The compounds listed are derivatives of various morpholine scaffolds and are presented to illustrate the potential of the morpholine core in anticancer drug discovery.

Table 2: PI3K/mTOR Inhibition by Morpholine-Containing Compounds

| Compound ID | PI3K Isoform | IC50 (nM) | mTOR IC50 (nM) | Reference |

| ZSTK474 analog (6n) | PI3Kα | 89.3 | - | [5] |

| ZSTK474 analog (6n) | PI3Kδ | 12.6 | - | [5] |

| ZSTK474 analog (6o) | PI3Kα | 10.9 | - | [5] |

| ZSTK474 analog (6o) | PI3Kδ | 8.6 | - | [5] |

| Bifunctional inhibitor (6r) | PI3Kα | 130 | - | [5][6] |

| Bifunctional inhibitor (6s) | PI3Kα | 107 | - | [5][6] |

| (S)-21 | PI3Kβ | Potent and Selective | - | [7] |

Note: These compounds are derivatives of the PI3K inhibitor ZSTK474, where a morpholine group has been modified, demonstrating the tunability of the scaffold for kinase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel bioactive molecules. The following section outlines key experimental protocols for the derivatization of the this compound scaffold and for assessing the biological activity of the resulting compounds.

Synthesis of this compound Derivatives

The this compound scaffold offers two primary points for chemical modification: the hydroxyl group and the Boc-protected nitrogen.

1. General Procedure for O-Alkylation/Arylation of the Hydroxyl Group:

This protocol describes the formation of an ether linkage at the primary alcohol of the scaffold.

-

Materials: this compound, sodium hydride (NaH) or other suitable base, alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl bromide), anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), reaction flask, magnetic stirrer, nitrogen atmosphere.

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add NaH (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired O-substituted derivative.

-

2. General Procedure for N-Boc Deprotection and N-Alkylation/Arylation:

This two-step protocol first removes the Boc protecting group to free the secondary amine, which is then further functionalized.

-

N-Boc Deprotection:

-

Materials: O-substituted this compound derivative, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dichloromethane (DCM), reaction flask, magnetic stirrer.

-

Procedure:

-

Dissolve the Boc-protected morpholine derivative in DCM.

-

Add an excess of TFA (typically 20-50% v/v) or a saturated solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted.

-

-

-

N-Alkylation/Arylation (Reductive Amination or Buchwald-Hartwig Amination):

-

Reductive Amination (for N-alkylation):

-

Materials: Deprotected morpholine derivative, aldehyde or ketone, sodium triacetoxyborohydride or sodium cyanoborohydride, dichloroethane (DCE) or methanol, acetic acid (catalytic).

-

Procedure:

-

To a solution of the deprotected morpholine in DCE, add the aldehyde or ketone (1.0-1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) in portions.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench with saturated aqueous sodium bicarbonate and extract with DCM.

-

Dry the organic layer and concentrate to give the crude product for purification.

-

-

-

Buchwald-Hartwig Amination (for N-arylation):

-

Materials: Deprotected morpholine derivative, aryl halide, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), base (e.g., sodium tert-butoxide), anhydrous toluene.

-

Procedure:

-

Combine the deprotected morpholine, aryl halide, palladium catalyst, ligand, and base in a reaction vessel under an inert atmosphere.

-

Add anhydrous toluene and heat the mixture to the required temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the residue by column chromatography.

-

-

-

Biological Assays

1. MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized morpholine derivatives for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

2. In Vitro Kinase Inhibition Assay (e.g., for PI3K):

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

-

Principle: Kinase activity is often measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric assays such as fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

General Procedure (using ADP-Glo™ as an example):

-

Set up the kinase reaction in a 96-well plate containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

Incubate the reaction mixture at the optimal temperature for the kinase to allow phosphorylation to occur.

-

After the kinase reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways often targeted by morpholine-containing compounds and a general workflow for their synthesis and evaluation.

Caption: The PI3K/Akt/mTOR signaling cascade, a key regulator of cell growth and proliferation, is a common target for anticancer drugs. Morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR.[5][7][8]

Caption: The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. Inhibition of this pathway is a key strategy for anti-inflammatory and anticancer therapies. Morpholine derivatives have shown potential as NF-κB inhibitors.[9][10]

Caption: A typical workflow for the development of bioactive molecules starting from the this compound scaffold, involving synthesis, purification, screening, and SAR-guided optimization.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (S)-N-Boc-2-(2-hydroxyethyl)morpholine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex therapeutic agents. Among these, (S)-N-Boc-2-(2-hydroxyethyl)morpholine has emerged as a valuable intermediate, particularly in the creation of molecules featuring a substituted morpholine core—a scaffold renowned for enhancing pharmacokinetic properties and providing a versatile platform for therapeutic targeting. This technical guide delves into the applications of this specific chiral morpholine derivative, with a focused exploration of its role in the synthesis of the potent antiemetic drug, Aprepitant.

The Morpholine Scaffold: A Privileged Structure in Drug Design

The morpholine ring is a recurring motif in a multitude of approved pharmaceutical agents. Its presence is often associated with improved aqueous solubility, metabolic stability, and a favorable safety profile. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated to fine-tune the molecule's overall physicochemical properties. These attributes make morpholine-containing compounds particularly attractive for targeting a wide array of biological entities, from G-protein coupled receptors to kinases.

Aprepitant: A Case Study in the Application of Chiral Morpholine Intermediates

Aprepitant, marketed as EMEND®, is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor and represents a significant advancement in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] The core structure of Aprepitant features a complex, stereochemically rich morpholine ring, making its synthesis a formidable challenge that relies on the use of precisely functionalized chiral building blocks.

Biological Target and Mechanism of Action

Aprepitant exerts its therapeutic effect by blocking the binding of substance P to the NK-1 receptor in the central nervous system.[3] Substance P is a neuropeptide involved in the transmission of pain signals and the induction of the emetic reflex. By antagonizing the NK-1 receptor, Aprepitant effectively interrupts this signaling pathway, thereby preventing the onset of nausea and vomiting.[3]

Figure 1: Signaling pathway of Aprepitant's antagonism of the NK-1 receptor.

Quantitative Biological Data

The potency and efficacy of Aprepitant have been extensively characterized through in vitro binding assays and numerous clinical trials.

Table 1: In Vitro Binding Affinity of Aprepitant

| Receptor | Binding Affinity (IC₅₀) | Reference |

| Human NK-1 | 0.1 nM | [1] |

| Human NK-2 | 4500 nM | [1] |

| Human NK-3 | 300 nM | [1] |

Table 2: Clinical Efficacy of Aprepitant in Preventing CINV (Moderately Emetogenic Chemotherapy)

| Treatment Group | Complete Response | p-value | Reference |

| Aprepitant Regimen | 50.8% | 0.015 | [4] |

| Control Regimen | 42.5% | [4] | |

| Complete response defined as no vomiting and no use of rescue therapy. |

Table 3: Clinical Efficacy of Aprepitant in Preventing CINV (Paclitaxel and Carboplatin)

| Treatment Group | No Vomiting | No Significant Nausea | Complete Response | Reference |

| Aprepitant Group | 78.2% | 85.4% | 61.6% | [5] |

| Placebo Group | 54.8% | 74.7% | 47.3% | [5] |

The Role of this compound in Aprepitant Synthesis

The synthesis of Aprepitant's morpholine core requires precise control of stereochemistry at multiple centers. While various synthetic routes have been published, the use of chiral building blocks like this compound offers a strategic advantage. This intermediate provides a pre-defined stereocenter and a versatile handle for further chemical elaboration. The Boc-protecting group allows for the selective modification of other parts of the molecule, while the hydroxyethyl side chain can be transformed into other functional groups or used as a point of attachment for subsequent synthetic steps.

While a direct, one-step conversion from this compound to a direct Aprepitant precursor is not the most commonly cited route in the literature, its utility as a foundational chiral building block is evident. More commonly, the morpholine ring is constructed during the synthesis. Below is a representative experimental protocol for the synthesis of a key morpholin-2-one intermediate of Aprepitant, which highlights the type of chemical transformations involved in forming the core of this drug.

Experimental Protocols: Synthesis of a Key Morpholin-2-one Intermediate for Aprepitant

This protocol describes a one-pot asymmetric synthesis of a 3-aryl-morpholin-2-one, a key intermediate in some synthetic routes to Aprepitant.[6]

Materials:

-

(Phenylsulfonyl)acetonitrile

-

p-Fluorobenzaldehyde

-

Quinine-derived urea catalyst (eQNU)

-

Anhydrous Toluene

-

Cumyl hydroperoxide (CHP)

-

N-Benzylethanolamine

-

Triethylamine (Et₃N)

Procedure:

-

Knoevenagel Condensation: In a round-bottom flask under an inert atmosphere, dissolve (phenylsulfonyl)acetonitrile (0.1 mmol), p-fluorobenzaldehyde (0.1 mmol), and the quinine-derived urea catalyst (0.01 mmol) in anhydrous toluene to a concentration of 0.3 M. Stir the reaction mixture at room temperature until the aldehyde is consumed (monitor by TLC).

-

Asymmetric Epoxidation: Dilute the reaction mixture with anhydrous toluene to a concentration of 0.02 M and cool to -20°C. Add cumyl hydroperoxide (0.11 mmol) dropwise and stir at this temperature for the time required to achieve complete conversion of the alkene to the epoxide (monitor by TLC).

-

Domino Ring-Opening Cyclization (DROC): To the cold reaction mixture, add N-benzylethanolamine (0.12 mmol) followed by triethylamine (0.2 mmol). Allow the reaction to warm to room temperature and stir until the epoxide is fully consumed and the cyclized product is formed (monitor by TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-fluorophenyl)-4-benzylmorpholin-2-one.

Figure 2: Workflow for the one-pot synthesis of a key Aprepitant intermediate.

Conclusion

This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, life-changing pharmaceuticals. Its application, exemplified by the development of Aprepitant, underscores the critical interplay between synthetic chemistry and medicinal chemistry. As drug discovery continues to tackle increasingly complex molecular targets, the demand for versatile and stereochemically defined intermediates like this compound will undoubtedly continue to grow, paving the way for the next generation of innovative therapies.

References

- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine, (2R,3S)- | C20H18F7NO2 | CID 10113945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Efficacy and tolerability of aprepitant for the prevention of chemotherapy-induced nausea and vomiting in patients with breast cancer after moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of aprepitant for the prevention of chemotherapy-induced nausea and vomiting with a moderately emetogenic chemotherapy regimen: a multicenter, placebo-controlled, double-blind, randomized study in patients with gynecologic cancer receiving paclitaxel and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of (S)-N-Boc-2-(2-hydroxyethyl)morpholine in Central Nervous System Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the central nervous system (CNS) is an intricate endeavor, demanding a sophisticated understanding of molecular architecture and its influence on biological activity. A critical aspect of this pursuit lies in the selection of foundational chemical scaffolds that can be elaborated to produce drug candidates with optimal potency, selectivity, and pharmacokinetic profiles. Among the privileged structures in medicinal chemistry, the morpholine moiety has emerged as a cornerstone in the design of CNS-active agents. This technical guide delves into the specific utility of a chiral building block, (S)-N-Boc-2-(2-hydroxyethyl)morpholine , as a versatile precursor in the synthesis of innovative CNS drug candidates. Its unique stereochemistry and functional handles offer a strategic advantage in navigating the complexities of drug-brain barrier penetration and target engagement.

The Morpholine Scaffold: A Gateway to the CNS

The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, valued for its favorable physicochemical properties.[1][2] Its incorporation into a molecule can significantly enhance aqueous solubility, metabolic stability, and, crucially for CNS drugs, the ability to traverse the blood-brain barrier (BBB).[2] The nitrogen atom of the morpholine ring is weakly basic, which, in conjunction with the ether oxygen, contributes to a desirable balance of hydrophilicity and lipophilicity, a key determinant for effective CNS penetration.[2]

This compound: A Chiral Synthon of Interest

The subject of this guide, this compound, offers medicinal chemists a pre-validated chiral center and two distinct points for chemical modification: the Boc-protected nitrogen and the primary hydroxyl group. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for subsequent N-functionalization. The 2-(2-hydroxyethyl) side chain, with its terminal alcohol, is a prime site for introducing a diverse array of substituents through ether or ester linkages, enabling the exploration of a wide chemical space to optimize target binding and pharmacological activity.

Synthetic Utility in CNS Drug Design

The primary alcohol of this compound is amenable to a variety of chemical transformations, with the Mitsunobu reaction being a particularly powerful tool for introducing aryl and heteroaryl ethers.[3] This reaction allows for the coupling of the morpholine core with various phenolic compounds under mild conditions, proceeding with a clean inversion of stereochemistry at the reacting center. This strategic introduction of aromatic moieties is a common approach in the design of ligands for CNS targets, where π-π stacking and other non-covalent interactions are often crucial for high-affinity binding.

General Synthetic Workflow

A general synthetic strategy employing this compound to generate a library of potential CNS drug candidates can be conceptualized as a three-stage process. This workflow allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the aromatic ring and the nature of the linkage to the morpholine core.

Caption: General synthetic workflow for CNS drug candidates.

Experimental Protocols

Detailed experimental procedures are critical for the successful implementation of synthetic strategies. Below are representative protocols for the key transformations in the synthesis of CNS drug candidates from this compound.

Protocol 1: Mitsunobu Reaction for the Synthesis of (S)-N-Boc-2-(2-phenoxyethyl)morpholine

This protocol describes the etherification of the primary alcohol of this compound with a generic phenol.

Materials:

-

This compound

-

Phenol (or substituted phenol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) and phenol (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).

-

Stir the mixture at 0 °C for 15 minutes.

-

Slowly add DIAD or DEAD (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired (S)-N-Boc-2-(2-phenoxyethyl)morpholine.

Protocol 2: N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free secondary amine, which can be a final drug candidate or an intermediate for further functionalization.

Materials:

-

(S)-N-Boc-2-(2-phenoxyethyl)morpholine derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution (for workup with TFA)

-

Diethyl ether

Procedure (using TFA):

-

Dissolve the (S)-N-Boc-2-(2-phenoxyethyl)morpholine derivative (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Procedure (using HCl in Dioxane):

-

Dissolve the (S)-N-Boc-2-(2-phenoxyethyl)morpholine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of 4M HCl in dioxane (excess, e.g., 10 eq) at room temperature.

-

Stir the mixture for 1-4 hours. The hydrochloride salt of the product will often precipitate.

-

The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether to afford the pure hydrochloride salt.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the aryl moiety introduced via the Mitsunobu reaction allows for a thorough investigation of the structure-activity relationship. Key parameters to explore include the nature, position, and electronic properties of substituents on the aromatic ring. The resulting pharmacological data should be organized systematically to facilitate analysis and guide further optimization.

Table 1: Hypothetical In Vitro Binding Affinities of (S)-2-(2-Aryloxyethyl)morpholine Derivatives at a CNS Target

| Compound ID | Aryl Moiety (Ar) | R¹ | R² | R³ | R⁴ | R⁵ | Binding Affinity (Kᵢ, nM) |

| 1a | Phenyl | H | H | H | H | H | 150 |

| 1b | Phenyl | 4-F | H | H | H | H | 75 |

| 1c | Phenyl | H | 3-Cl | H | H | H | 50 |

| 1d | Phenyl | H | H | 2-OCH₃ | H | H | 200 |

| 1e | Naphthyl | - | - | - | - | - | 90 |

| 1f | Pyridin-2-yl | - | - | - | - | - | 120 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Mechanism of Action

The ultimate goal of synthesizing these morpholine derivatives is to modulate the activity of specific CNS targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. Understanding the downstream signaling pathways affected by these compounds is crucial for elucidating their mechanism of action.

Caption: A representative GPCR signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block for the discovery of novel CNS drug candidates. Its strategic use allows for the efficient synthesis of diverse libraries of compounds with favorable physicochemical properties for brain penetration. The well-defined synthetic routes, particularly the Mitsunobu reaction for C-O bond formation and standard protocols for N-Boc deprotection, provide a robust platform for medicinal chemists. By systematically exploring the structure-activity relationships of derivatives synthesized from this core, researchers can effectively navigate the challenging landscape of CNS drug discovery and develop innovative therapies for a range of neurological and psychiatric disorders. The continued application of this and similar morpholine-based scaffolds will undoubtedly contribute to the next generation of CNS therapeutics.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction [organic-chemistry.org]

Methodological & Application

Synthesis of Morpholine Derivatives from (S)-N-Boc-2-(2-hydroxyethyl)morpholine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various morpholine derivatives starting from the chiral building block, (S)-N-Boc-2-(2-hydroxyethyl)morpholine. The versatility of the primary alcohol functionality allows for a range of chemical transformations, yielding derivatives with significant potential in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many biologically active compounds, and the ability to introduce diverse functionalities from this starting material is of high value.[1]

Introduction

This compound is a valuable chiral intermediate in organic synthesis. The presence of a Boc-protected nitrogen and a primary alcohol allows for selective modifications at the hydroxyl group without affecting the morpholine ring's nitrogen. This enables the synthesis of a variety of derivatives, including carboxylic acids, ethers, esters, and amines, which are key components in the development of novel therapeutic agents. This document outlines key synthetic transformations of this starting material, providing detailed protocols and summarizing expected outcomes.

Synthetic Pathways Overview

The primary alcohol of this compound can be readily transformed into various functional groups. The following diagram illustrates the key synthetic pathways described in this document.

References

Application Note: N-Boc Deprotection of (S)-N-Boc-2-(2-hydroxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-N-Boc-2-(2-hydroxyethyl)morpholine to yield (S)-2-(2-hydroxyethyl)morpholine. The Boc protecting group is crucial in organic synthesis, particularly in peptide synthesis and the development of complex molecules in drug discovery, due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] This application note presents two common and effective acidic deprotection methodologies: one utilizing trifluoroacetic acid (TFA) and another employing hydrochloric acid (HCl). A comparative summary of the reaction conditions and workflows is provided to assist researchers in selecting the most suitable method for their specific needs.

Introduction to N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[1] Its popularity stems from its resistance to a broad range of nucleophilic and basic conditions, while being easily and cleanly cleaved under acidic conditions.[2][3] The deprotection mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid, leading to the cleavage of the tert-butyl-oxygen bond. This process forms a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.[2]

(S)-2-(2-hydroxyethyl)morpholine is a chiral morpholine derivative. Morpholine and its derivatives are common structural motifs in many pharmaceuticals and bioactive molecules. Therefore, efficient and reliable methods for the synthesis and deprotection of intermediates like this compound are of significant interest in medicinal chemistry and drug development.

Comparative Overview of Deprotection Protocols

Acid-catalyzed cleavage is the most conventional approach for N-Boc deprotection.[2] The choice of acid and solvent can be tailored based on the substrate's sensitivity to acidic conditions and the desired work-up procedure. Below is a summary of the two most common protocols.

| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |

| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl), typically 4M in Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Typical Concentration | 20-50% TFA in DCM[2] | 4M HCl[4][5] |

| Temperature | 0 °C to Room Temperature | Room Temperature[4][5] |

| Reaction Time | 0.5 - 4 hours[2][6] | 1 - 16 hours[5] |

| Advantages | Highly effective and fast; volatile reagents are easy to remove.[2] | Often provides the product as a hydrochloride salt, which can be advantageous for purification and stability; can be milder for some acid-sensitive groups. |

| Disadvantages | TFA is corrosive and requires careful handling; residual TFA can be difficult to remove completely. | Dioxane is a potential peroxide-former and a suspected carcinogen; reaction times can be longer. |

| Work-up | Evaporation of solvent and excess TFA, followed by neutralization with a base (e.g., NaHCO3) and extraction.[6] | Evaporation of solvent to yield the hydrochloride salt, or neutralization and extraction to obtain the free amine.[5] |

Detailed Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and rapid method for N-Boc deprotection.

Materials and Reagents:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M solution) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq, typically a 1:1 to 1:4 v/v ratio of TFA:DCM) to the stirred solution.[6]

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

-

Carefully neutralize the solution by washing with a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude (S)-2-(2-hydroxyethyl)morpholine.

-

The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another standard procedure, often yielding the hydrochloride salt of the amine directly.

Materials and Reagents:

-

This compound

-

4M HCl in 1,4-Dioxane

-

1,4-Dioxane, anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (4-10 eq) at room temperature.[5]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.[5] A precipitate of the hydrochloride salt may form during the reaction.

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

-

To isolate the hydrochloride salt, the residue can be triturated with diethyl ether, and the resulting solid collected by filtration.

-

To obtain the free amine, dissolve the crude reaction mixture (or the isolated salt) in water and basify to a pH > 10 with an aqueous base (e.g., 1M NaOH or Na₂CO₃).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.

Visual Representations

Chemical Reaction Scheme

Caption: Chemical scheme for the acid-catalyzed deprotection of this compound.

Experimental Workflow

Caption: General experimental workflow for the N-Boc deprotection of amines.

Safety Precautions

-

Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and toxic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. 1,4-Dioxane is flammable and a suspected carcinogen. Avoid inhalation and skin contact.

-

The neutralization of strong acids is an exothermic process. Perform this step carefully and with cooling if necessary.

By following these protocols, researchers can effectively and safely perform the N-Boc deprotection of this compound to obtain the desired product for further synthetic applications.

References

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc Deprotection - HCl [commonorganicchemistry.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

Application Notes and Protocols for the Utilization of (S)-N-Boc-2-(2-hydroxyethyl)morpholine in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's intrinsic ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

The morpholine scaffold is an attractive component for PROTAC linkers due to its favorable physicochemical properties. Its incorporation can enhance aqueous solubility and introduce a degree of conformational rigidity, which can be advantageous for optimizing ternary complex formation. (S)-N-Boc-2-(2-hydroxyethyl)morpholine is a versatile building block for the synthesis of such linkers, offering a chiral scaffold and two distinct functional handles for chemical modification: a Boc-protected amine and a primary hydroxyl group.

This document provides detailed application notes and protocols for the incorporation of this compound into PROTAC linkers. It includes a representative synthetic workflow, experimental protocols, and a discussion of the potential impact of this linker moiety on PROTAC performance.

Signaling Pathway and Experimental Workflow

The overarching goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This is achieved by bringing the target protein into close proximity with an E3 ubiquitin ligase. The following diagram illustrates the general mechanism of action of a PROTAC and the synthetic workflow for its assembly using a morpholine-based linker.

Caption: General overview of PROTAC mechanism and synthetic workflow.

Data Presentation

The incorporation of a morpholine-containing linker can significantly impact the physicochemical and biological properties of a PROTAC. The following tables provide a hypothetical comparison of PROTACs with a standard polyethylene glycol (PEG) linker versus a morpholine-containing linker derived from this compound.

Table 1: Physicochemical Properties of Hypothetical PROTACs

| PROTAC ID | Linker Type | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |

| PROTAC-PEG4 | PEG-4 | 950.2 | 4.2 | 185.6 |

| PROTAC-Morpholine | Morpholine-based | 985.3 | 3.8 | 195.1 |

Table 2: Biological Activity of Hypothetical PROTACs

| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |

| PROTAC-PEG4 | BRD4 | HeLa | 50 | 90 | 2.5 |

| PROTAC-Morpholine | BRD4 | HeLa | 25 | 95 | 3.8 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific POI and E3 ligase ligands used.

Experimental Protocols

The following protocols describe a representative synthesis of a PROTAC molecule incorporating a linker derived from this compound. This multi-step synthesis involves the initial functionalization of the morpholine building block, followed by sequential coupling to the POI and E3 ligase ligands.

Protocol 1: Synthesis of a Functionalized Morpholine Linker

This protocol details the synthesis of an exemplary bifunctional linker with a terminal alkyne for "click" chemistry and a protected amine.

Step 1.1: O-Alkylation of this compound

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add propargyl bromide (80% solution in toluene, 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the O-alkylated product.

Protocol 2: PROTAC Assembly

This protocol describes the sequential conjugation of the functionalized linker to a POI ligand and an E3 ligase ligand.

Step 2.1: Boc Deprotection of the Functionalized Linker

-

Dissolve the O-alkylated morpholine linker from Protocol 1 (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt can often be used directly in the next step.

Step 2.2: Amide Coupling with a POI Ligand

-

Dissolve the POI ligand bearing a carboxylic acid functionality (e.g., a JQ1 analog) (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the deprotected morpholine linker from Step 2.1 (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring its progress by LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Step 2.3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an E3 Ligase Ligand

-

Dissolve the purified POI-linker conjugate from Step 2.2 (1.0 eq) and an azide-functionalized E3 ligase ligand (e.g., a pomalidomide-azide derivative) (1.1 eq) in a mixture of t-butanol and water (1:1).

-

Add sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-